molecular formula C13H10N4S2 B12651272 3,7-Diaminophenothiazin-5-ium thiocyanate CAS No. 85168-99-6

3,7-Diaminophenothiazin-5-ium thiocyanate

Cat. No.: B12651272
CAS No.: 85168-99-6
M. Wt: 286.4 g/mol
InChI Key: MRJXHDKSDUHJGZ-UHFFFAOYSA-N
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Description

3,7-Diaminophenothiazin-5-ium thiocyanate is a chemical compound with the molecular formula C13H10N4S2. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in dyes, pharmaceuticals, and photodynamic therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-diaminophenothiazin-5-ium thiocyanate typically involves the reaction of phenothiazine derivatives with thiocyanate ions. One common method involves the stepwise reaction of secondary amines with phenothiazine-5-tetraiodide hydrate. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,7-Diaminophenothiazin-5-ium thiocyanate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.

    Reduction: Reduction reactions can convert it back to its original state or to other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenothiazine derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .

Scientific Research Applications

3,7-Diaminophenothiazin-5-ium thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-diaminophenothiazin-5-ium thiocyanate involves its interaction with molecular targets through its electronic structure. The compound can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS that selectively kill cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Diaminophenothiazin-5-ium thiocyanate is unique due to its specific electronic structure, which allows for efficient photoexcitation and ROS generation. This makes it particularly effective in applications like photodynamic therapy, where precise targeting and activation are crucial .

Properties

CAS No.

85168-99-6

Molecular Formula

C13H10N4S2

Molecular Weight

286.4 g/mol

IUPAC Name

(7-aminophenothiazin-3-ylidene)azanium;thiocyanate

InChI

InChI=1S/C12H9N3S.CHNS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1-3/h1-6,13H,14H2;3H

InChI Key

MRJXHDKSDUHJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.C(#N)[S-]

Origin of Product

United States

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